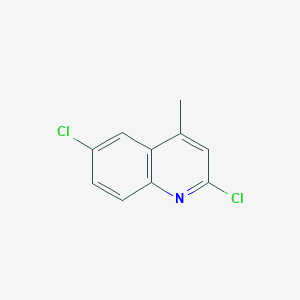

2,6-Dichloro-4-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZUDUAJLJNTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354792 | |

| Record name | 2,6-dichloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90723-71-0 | |

| Record name | 2,6-dichloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,6-dichloro-4-methylquinoline, a key intermediate in pharmaceutical research and development. The document details the core chemical reactions, experimental protocols, and quantitative data to support laboratory synthesis and process optimization.

Core Synthesis Pathway: A Two-Step Approach

The most prevalent and well-documented method for the synthesis of 2,6-dichloro-4-methylquinoline originates from 4'-chloro-2'-methylacetoacetanilide. This pathway involves two principal stages: an intramolecular cyclization to form the quinolone core, followed by a chlorination reaction to yield the final product.

Step 1: Cyclization of 4'-Chloro-2'-methylacetoacetanilide to 6-Chloro-4-methyl-2-quinolone

The initial step involves the acid-catalyzed intramolecular cyclization of 4'-chloro-2'-methylacetoacetanilide. Polyphosphoric acid (PPA) is the reagent of choice for this transformation, facilitating the formation of the heterocyclic quinolone ring system. The reaction proceeds by heating the starting material in the presence of PPA.

Step 2: Chlorination of 6-Chloro-4-methyl-2-quinolone

The intermediate, 6-chloro-4-methyl-2-quinolone (which can exist in its tautomeric form, 6-chloro-2-hydroxy-4-methylquinoline), is then subjected to a chlorination agent to replace the hydroxyl group at the 2-position with a chlorine atom. Phosphorus oxychloride (POCl₃) is a highly effective and commonly used reagent for this conversion. The reaction typically requires heating the quinolone intermediate in an excess of phosphorus oxychloride.[1]

Synthesis Pathways Diagram

The following diagram illustrates the logical flow of the primary synthesis route for 2,6-dichloro-4-methylquinoline.

Caption: Primary synthesis route for 2,6-dichloro-4-methylquinoline.

Quantitative Data Summary

While specific yields for the direct synthesis of 2,6-dichloro-4-methylquinoline are not extensively reported in publicly available literature, the following table summarizes key physical and chemical properties of the final product.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₇Cl₂N | |

| Molecular Weight | 212.08 g/mol | |

| CAS Number | 90723-71-0 | |

| Appearance | Solid | |

| Yield | Not explicitly reported |

Detailed Experimental Protocols

The following protocols are based on established chemical principles for quinoline synthesis and chlorination of hydroxy-heterocycles. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of 6-Chloro-4-methyl-2-quinolone

Materials:

-

4'-Chloro-2'-methylacetoacetanilide

-

Polyphosphoric acid (PPA)

-

Ice water

-

Sodium bicarbonate solution (saturated)

-

Round-bottom flask

-

Heating mantle with stirrer

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

In a clean, dry round-bottom flask, place 4'-chloro-2'-methylacetoacetanilide.

-

Add polyphosphoric acid in a sufficient quantity to ensure a stirrable paste (typically a 1:10 to 1:20 weight ratio of starting material to PPA).

-

Heat the mixture with stirring. The temperature should be carefully monitored and maintained, typically in the range of 100-140°C.

-

Continue heating for approximately 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

The precipitated solid is collected by vacuum filtration.

-

Wash the solid with cold water and dry thoroughly to obtain crude 6-chloro-4-methyl-2-quinolone.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Protocol 2: Synthesis of 2,6-Dichloro-4-methylquinoline

Materials:

-

6-Chloro-4-methyl-2-quinolone

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

Sodium bicarbonate solution (saturated) or dilute ammonium hydroxide

-

Dichloromethane or other suitable organic solvent

-

Round-bottom flask with reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the dried 6-chloro-4-methyl-2-quinolone.

-

Carefully add an excess of phosphorus oxychloride (e.g., 5-10 molar equivalents).

-

Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 105°C) with stirring.

-

Maintain the reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and cautiously pour the cooled reaction mixture onto a large volume of crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the mixture is basic.

-

Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,6-dichloro-4-methylquinoline.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Workflow for Synthesis and Purification

The following diagram outlines the general workflow from starting materials to the purified final product.

Caption: General experimental workflow for the synthesis of 2,6-dichloro-4-methylquinoline.

This guide provides a foundational understanding of the synthesis of 2,6-dichloro-4-methylquinoline. For successful implementation, it is imperative that all procedures are conducted with appropriate safety measures in a well-equipped chemical laboratory. Further optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

physicochemical properties of 2,6-Dichloro-4-methylquinoline

An In-depth Technical Guide on the Physicochemical Properties of 2,6-Dichloro-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physicochemical properties, synthesis, and analytical characterization of 2,6-Dichloro-4-methylquinoline (CAS No: 90723-71-0). While specific experimental data for this compound is limited in publicly available literature, this document outlines established methodologies for its synthesis and characterization based on well-known quinoline chemistry.

Core Physicochemical Properties

Quantitative experimental data for 2,6-Dichloro-4-methylquinoline is not extensively reported. The following table summarizes its fundamental properties. Researchers are advised to determine experimental values for properties like melting point, solubility, and pKa upon synthesis.

| Property | Value | Source |

| CAS Number | 90723-71-0 | [1][2] |

| Molecular Formula | C₁₀H₇Cl₂N | [2][3] |

| Molecular Weight | 212.08 g/mol | [2][3] |

| Appearance | Solid (predicted) | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Synthesis and Characterization

The synthesis of 2,6-Dichloro-4-methylquinoline can be approached through multi-step reactions common in quinoline chemistry. A plausible and efficient route involves the Combes quinoline synthesis to form a quinolinone precursor, followed by a chlorination step.

Experimental Synthesis Protocol (Representative Method)

This protocol describes a two-step synthesis starting from commercially available reagents.

Step 1: Synthesis of 6-Chloro-4-methylquinolin-2(1H)-one via Combes Reaction

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][5]

-

Reaction Setup : In a round-bottom flask, dissolve 4-chloroaniline (1 equivalent) in a minimal amount of ethanol.

-

Addition of Reagents : Add ethyl acetoacetate (1.1 equivalents) to the solution. Stir the mixture at room temperature for 15 minutes.

-

Acid Catalysis & Cyclization : Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise while cooling the flask in an ice bath. After addition, allow the mixture to warm to room temperature and then heat at 100°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup : Carefully pour the cooled reaction mixture onto crushed ice. The precipitated solid is the crude 6-Chloro-4-methylquinolin-2(1H)-one.

-

Purification : Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove excess acid, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or acetic acid.

Step 2: Chlorination to 2,6-Dichloro-4-methylquinoline

The quinolinone intermediate is converted to the final dichloro product using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[6]

-

Reaction Setup : In a fume hood, suspend the dried 6-Chloro-4-methylquinolin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Reaction : Heat the mixture to reflux (approximately 105-110°C) for 2-3 hours. The solid should dissolve as the reaction proceeds.

-

Workup : After cooling to room temperature, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with stirring to decompose the excess POCl₃.

-

Neutralization & Extraction : Basify the acidic aqueous solution with a cold concentrated sodium hydroxide or ammonium hydroxide solution to a pH of 8-9. The product will precipitate as a solid or can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification : The crude product is collected by filtration (if solid) or the organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product, 2,6-Dichloro-4-methylquinoline, can be purified by column chromatography on silica gel or by recrystallization.

Caption: Proposed two-step synthesis workflow for 2,6-Dichloro-4-methylquinoline.

Analytical Characterization Protocols

Standard analytical techniques are required to confirm the structure and purity of the synthesized compound.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. A distinct singlet in the aliphatic region (around 2.5-2.8 ppm) would correspond to the C4-methyl group protons.

-

¹³C NMR : The carbon NMR spectrum will confirm the presence of 10 unique carbon atoms, with signals for the methyl carbon, aromatic carbons, and the two carbons bonded to chlorine atoms.

-

-

Mass Spectrometry (MS) :

-

Method : Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Expected Result : The mass spectrum should show a molecular ion peak (M⁺) cluster corresponding to the molecular weight of 212.08 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M⁺, M+2⁺, M+4⁺) with a ratio of approximately 9:6:1 will be a key indicator of the compound's identity.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Method : A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically used.

-

Purpose : HPLC is employed to determine the purity of the final compound. A single sharp peak in the chromatogram indicates a high degree of purity.

-

-

Infrared (IR) Spectroscopy :

-

Method : The sample can be analyzed as a KBr pellet or a thin film.

-

Expected Result : The IR spectrum will show characteristic absorption bands for C=C and C=N stretching in the aromatic ring (approx. 1500-1650 cm⁻¹), C-H stretching (approx. 2900-3100 cm⁻¹), and C-Cl stretching (approx. 600-800 cm⁻¹).

-

Caption: General workflow for the analytical characterization of the synthesized compound.

Biological Activity Context

Specific biological activity for 2,6-Dichloro-4-methylquinoline has not been reported in the reviewed literature. However, the quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[8][9] Derivatives of quinoline are known to exhibit a broad range of biological effects, including:

-

Antimalarial Activity : Chloroquine and mefloquine are famous examples of quinoline-based antimalarial drugs.[10]

-

Anticancer Activity : Many substituted quinolines have been investigated for their potential to inhibit tumor growth through various mechanisms.[9][11]

-

Antibacterial Activity : The fluoroquinolone class of antibiotics highlights the potent antibacterial properties of this scaffold.[11]

Given its structure—a halogenated quinoline—2,6-Dichloro-4-methylquinoline represents a novel candidate for biological screening in these and other therapeutic areas. Its specific substitution pattern may offer unique interactions with biological targets, making it a compound of interest for drug discovery programs.

References

- 1. keyorganics.net [keyorganics.net]

- 2. CAS 90723-71-0 | 3H32-5-DA | MDL MFCD01316208 | 2,6-Dichloro-4-methylquinoline | SynQuest Laboratories [synquestlabs.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. Combes Quinoline Synthesis - Chempedia - LookChem [lookchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. ijfmr.com [ijfmr.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,6-Dichloro-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Structure:

Molecular Formula: C₁₀H₇Cl₂N

Canonical SMILES: Cc1cc(Cl)nc2ccc(Cl)cc12

Physicochemical Properties

Specific experimental data for the physicochemical properties of 2,6-dichloro-4-methylquinoline, such as melting point, boiling point, and solubility, are not extensively reported in the available literature. However, based on the properties of structurally similar compounds, it is anticipated to be a solid at room temperature with limited solubility in water and better solubility in organic solvents. For context, related dichlorinated quinoline derivatives exhibit a range of melting points, and this compound would likely fall within a similar range.

Table 1: Physicochemical Data of 2,6-Dichloro-4-methylquinoline and Related Compounds

| Property | 2,6-Dichloro-4-methylquinoline | 4,6-Dichloro-2-methylquinoline | 2,6-Dichloroquinoline |

| CAS Number | 90723-71-0 | 53342-53-3 | 1810-72-6[3] |

| Molecular Formula | C₁₀H₇Cl₂N | C₁₀H₇Cl₂N | C₉H₅Cl₂N[3] |

| Molecular Weight | 212.08 g/mol | 212.08 g/mol [4] | 198.05 g/mol [3] |

| Melting Point | Data not available | Data not available | 161-164 °C |

| Boiling Point | Data not available | Data not available | Data not available |

| Appearance | Data not available | Solid[4] | Data not available |

Synthesis and Experimental Protocols

The primary synthetic route reported for 2,6-dichloro-4-methylquinoline involves the cyclization of 4'-Chloro-2'-methylacetoacetanilide.[1] While a detailed, step-by-step protocol for this specific transformation is not publicly available, a general procedure for the synthesis of quinoline derivatives from acetoacetanilides can be adapted. This typically involves a cyclization reaction promoted by a dehydrating agent or acid catalyst.

General Experimental Workflow for Quinoline Synthesis from Acetoacetanilides:

Caption: General workflow for the synthesis of quinoline derivatives.

Detailed Hypothetical Protocol (Adaptable for 2,6-Dichloro-4-methylquinoline):

-

Reaction Setup: To a solution of 4'-Chloro-2'-methylacetoacetanilide (1 equivalent) in a suitable high-boiling inert solvent (e.g., toluene), a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA) is added cautiously at room temperature.

-

Cyclization: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker of ice-water. The mixture is then neutralized by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.

-

Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 2,6-dichloro-4-methylquinoline.

Spectroscopic Data

Specific ¹H NMR, ¹³C NMR, and mass spectrometry data for 2,6-dichloro-4-methylquinoline are not available in the public domain. The following are predicted spectral characteristics based on the compound's structure and data from analogous compounds.

Table 2: Predicted and Analogous Spectral Data

| Technique | 2,6-Dichloro-4-methylquinoline (Predicted) | 4,6-Dichloro-2-methylquinoline (Experimental) | 2,6-Dichloroquinoline (Experimental) |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Methyl protons (δ ~2.5 ppm) | Aromatic protons and a methyl singlet are expected. | Aromatic protons in the range of δ 7.5-8.5 ppm. |

| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), Methyl carbon (δ ~20 ppm) | Aromatic and methyl carbons would be observed. | Aromatic carbons in the range of δ 120-150 ppm. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 211/213/215 (due to chlorine isotopes) | Molecular ion peak expected at m/z 211/213/215. | Molecular ion peak at m/z 197/199/201. |

Biological Activity and Potential Applications

While there is no specific biological activity reported for 2,6-dichloro-4-methylquinoline, the quinoline scaffold is a well-established pharmacophore in drug discovery.[5] Derivatives of quinoline have demonstrated a broad range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Potential Areas of Investigation:

-

Antimicrobial Activity: Many quinoline derivatives exhibit potent antibacterial and antifungal properties.[6][7][8] The presence of chloro and methyl groups on the quinoline ring of 2,6-dichloro-4-methylquinoline makes it a candidate for screening against various pathogenic microorganisms.

-

Anticancer Activity: Substituted quinolines have been investigated as cytotoxic agents against various cancer cell lines.[9] The specific substitution pattern of 2,6-dichloro-4-methylquinoline may confer unique interactions with biological targets relevant to cancer progression.

-

Enzyme Inhibition: Quinoline-based compounds have been shown to inhibit a variety of enzymes.[10][11][12] The structural features of 2,6-dichloro-4-methylquinoline suggest it could be explored as an inhibitor for kinases, proteases, or other enzymes implicated in disease.

Hypothetical Signaling Pathway Interaction:

Given the prevalence of quinoline derivatives as kinase inhibitors, a potential mechanism of action for 2,6-dichloro-4-methylquinoline in a cancer context could involve the inhibition of a key signaling pathway, such as the EGFR pathway.

References

- 1. 2,6-DICHLORO-4-METHYLQUINOLINE | 90723-71-0 [chemicalbook.com]

- 2. 2,6-Dichloro-4-phenylquinoline | 10352-30-4 | Benchchem [benchchem.com]

- 3. 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,6-Dichloro-2-methylquinoline AldrichCPR 53342-53-3 [sigmaaldrich.com]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Dichlorinated Quinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities. The introduction of chlorine atoms onto this heterocyclic system can significantly modulate the pharmacological profile, leading to potent agents with diverse therapeutic potential. This technical guide provides an in-depth overview of the biological activities of dichlorinated quinolines, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. We present a synthesis of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

Dichlorinated quinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling pathways crucial for tumor growth and survival.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various dichlorinated quinoline derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

| Compound/Analog | Cell Line(s) | Assay Type | IC50 / GI50 (µM) | Reference(s) |

| 4,7-Dichloroquinoline | A549 (Non-small cell lung cancer), H460 (Non-small cell lung cancer) | Proliferation Assay | 71.3 ± 6.1 (A549), 55.6 ± 12.5 (H460) | [1] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 (Breast adenocarcinoma), MDA-MB-468 (Breast adenocarcinoma) | Growth Inhibition | >10.85 (MCF-7), 7.35-8.73 (MDA-MB-468) | [2] |

| Butyl-(7-chloro-quinolin-4-yl)-amine | MCF-7 (Breast adenocarcinoma), MDA-MB-468 (Breast adenocarcinoma) | Growth Inhibition | 36.77 (MCF-7), 24.36 (MDA-MB-468) | [2] |

| Analogs of 5,7-dichloroquinolin-8-amine | MCF-7 (Breast adenocarcinoma) | Cytotoxicity Assay | One glycoconjugate showed an IC50 of 78.1 ± 9.3 | [3] |

| 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives (Structurally Related) | 60 human tumor cell lines | Growth Inhibition | GI50 (MG-MID) = 1.95 for N-[4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl]-7-(trifluoromethyl)quinolin-4-amine | [4] |

Signaling Pathways in Cancer

Dichlorinated quinolines can influence critical signaling pathways within cancer cells, leading to their demise. Two prominent pathways are the apoptosis cascade and the NF-κB signaling pathway.

Apoptosis Induction: Certain quinoline derivatives trigger programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of key executioner proteins called caspases.[3][5][6]

NF-κB Pathway Inhibition: The NF-κB transcription factor is a key regulator of inflammation and cell survival, and its dysregulation is linked to cancer. Some quinoline molecules have been shown to inhibit the canonical NF-κB pathway, potentially by interfering with the DNA-binding activity of NF-κB.[7][8]

Antimicrobial Activity

Dichlorinated quinolines also exhibit promising activity against a range of microbial pathogens, including bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

| Compound/Analog | Microorganism(s) | MIC (µg/mL) | Reference(s) |

| Novel Quinoline-Sulfonamide Hybrids (QS series) | E. coli, E. faecalis, P. aeruginosa, S. typhi | 64-512 | [9] |

| Oxazino Quinoline and Quinoline Derivatives | S. epidermidis, S. aureus, E. faecalis, E. faecium | Data synthesized from multiple sources | [9] |

| 2-sulfoether-4-quinolone scaffolds | S. aureus, B. cereus | 0.8 µM (most potent compound) | [10] |

| Quinolidene-rhodanine conjugates | Mycobacterium tuberculosis H37Ra (dormant) | IC50: 2.2-10 | [10] |

| Quinolidene-rhodanine conjugates | Mycobacterium tuberculosis H37Ra (active) | IC50: 1.9-6.9 | [10] |

| Quinolone coupled hybrid 5d | Gram-positive and Gram-negative strains | 0.125–8 | [11] |

| Quinoline-based hydroxyimidazolium hybrids 7c-d | Cryptococcus neoformans | 15.6 | [12] |

| 7-Chloroquinoline Sulphonamide Derivatives | Penicillium simplicissimum, Aspergillus niger | Showed strong antifungal activity | [13] |

Enzyme Inhibition

The biological effects of dichlorinated quinolines can often be attributed to their ability to inhibit specific enzymes that are vital for the survival and proliferation of pathogenic organisms or cancer cells.

Quantitative Enzyme Inhibition Data

| Compound/Analog | Target Enzyme | Assay Type | IC50 | Reference(s) |

| 4,6,7-substituted quinolines (analogs of cabozantinib) | c-Met kinase | Kinase Inhibition Assay | 19 nM and 64 nM for derivatives 27 and 28 respectively | [14] |

| Quinoline derivatives | Pim-1 kinase | Ser/Thr KinEase assay | GI50 values of 2.60 µM, 2.81 µM, and 1.29 µM for compounds 3-5 | [15] |

| Quinoline-based compounds | DNA gyrase | DNA supercoiling assay | 26.57 to 84.84 μM | [2] |

| Quinoline-based conjugates | COX-2 | Enzyme Inhibition Assay | 5.0 -17.6 µM | [2] |

| Quinoline-based conjugates | 5-LOX | Enzyme Inhibition Assay | 0.6 and 8.5 µM | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of dichlorinated quinolines. Below are representative protocols for key experiments.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[16][17][18][19]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[16] The amount of formazan produced is directly proportional to the number of viable cells.

Workflow:

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)[16]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)[16]

-

96-well plates[16]

-

Dichlorinated quinoline compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)[18]

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)[16]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[17]

-

Compound Treatment: Treat the cells with various concentrations of the dichlorinated quinoline compounds.[17] Include appropriate vehicle controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.[20]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.[20]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.[18]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.[9]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.

Workflow:

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[9]

-

96-well microtiter plates

-

Dichlorinated quinoline compounds

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: Prepare a bacterial or fungal suspension adjusted to the turbidity of a 0.5 McFarland standard.[9]

-

Serial Dilution: Prepare two-fold serial dilutions of the dichlorinated quinoline compounds in the microtiter plate.[9]

-

Inoculation: Inoculate each well with the standardized microbial suspension.[9]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).[9]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

In Vitro Antimalarial Assay

The in vitro antimalarial activity of dichlorinated quinolines is typically assessed against cultured Plasmodium falciparum.

Principle: The growth of the malaria parasite in human erythrocytes is measured in the presence of varying concentrations of the test compound. Inhibition of parasite growth is often determined by measuring parasite-specific lactate dehydrogenase (pLDH) activity or by using DNA intercalating dyes like SYBR Green I.[21][22]

Procedure Outline:

-

Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., chloroquine-sensitive and resistant strains) in human erythrocytes in RPMI medium supplemented with human plasma or serum.[21]

-

Drug Dilution: Prepare serial dilutions of the dichlorinated quinoline compounds in a 96-well plate.

-

Infection and Treatment: Add parasitized erythrocytes to the wells.

-

Incubation: Incubate the plates for 72 hours under a specific gas mixture (e.g., 93% N2, 4% CO2, and 3% O2).[21]

-

Growth Measurement: Determine parasite growth by assaying for pLDH activity or by staining with SYBR Green I and measuring fluorescence.[21][22]

-

IC50 Calculation: Calculate the IC50 value from the dose-response curve.[21]

Kinase Inhibition Assay

The inhibitory effect of dichlorinated quinolines on specific kinases can be determined using various commercially available assay kits.

Principle: These assays typically measure the amount of ADP produced as a result of the kinase phosphorylating its substrate. The amount of ADP is then correlated with kinase activity.

General Workflow:

Procedure Outline:

-

Compound Dilution: Prepare serial dilutions of the dichlorinated quinoline inhibitor.

-

Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the inhibitor at various concentrations.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction for a defined period at an optimal temperature.

-

Signal Detection: Stop the reaction and measure the signal (e.g., luminescence, fluorescence) which is proportional to the amount of ADP produced.

-

IC50 Determination: Plot the signal against the inhibitor concentration to determine the IC50 value.[23]

References

- 1. Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijmphs.com [ijmphs.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. benchchem.com [benchchem.com]

- 21. In vitro cultivation of Plasmodium falciparum and the antimalarial assay [bio-protocol.org]

- 22. iddo.org [iddo.org]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,6-Dichloro-4-methylquinoline Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural backbone of numerous synthetic pharmaceuticals, agrochemicals, and dyes.[1] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on 2,6-dichloro-4-methylquinoline, a specific derivative, and its analogs, exploring their synthesis, potential biological activities, and the experimental methodologies used for their evaluation. While specific data on 2,6-dichloro-4-methylquinoline is limited in publicly available literature, this document synthesizes information from structurally related compounds to provide a comprehensive overview for research and development purposes.

Synthesis of the Quinoline Core

The synthesis of the quinoline ring is a well-established area of organic chemistry, with several named reactions providing versatile routes to a wide array of derivatives.

Classical Synthetic Methods

Traditional methods for quinoline synthesis often involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors, typically under acidic conditions.[2]

-

Skraup Synthesis: This is a classic method for producing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. The reaction can be vigorous and requires careful control.[2]

-

Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a Lewis acid or Brønsted acid.

-

Combes Synthesis: This method produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of anilines with β-diketones.

-

Friedländer Synthesis: This is a straightforward synthesis of quinolines from an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.

Green Synthesis Approaches

In recent years, there has been a shift towards more environmentally friendly "green" synthetic methods. These approaches aim to reduce the use of hazardous materials and energy consumption.[1] Green methods for quinoline synthesis include the use of:

-

Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1]

-

Ultrasonic Irradiation: Sonochemistry provides an alternative energy source that can enhance reaction rates.[1]

-

Green Catalysts: The use of reusable and non-toxic catalysts, such as nanocatalysts, is a key aspect of green quinoline synthesis.[1][3]

-

Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol is a crucial principle of green chemistry.[1]

Synthesis of 2,6-Dichloro-4-methylquinoline

Specific synthetic routes to 2,6-dichloro-4-methylquinoline have been reported, often starting from appropriately substituted anilines. One documented approach involves the synthesis from 4'-Chloro-2'-methylacetoacetanilide.[4] A general workflow for such a synthesis is depicted below.

Caption: General synthetic workflow for 2,6-dichloro-4-methylquinoline.

Biological Activities of Quinoline Derivatives

Quinoline derivatives exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Numerous quinoline derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key cellular processes in cancer cells.

-

Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5]

-

Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.

-

Cell Cycle Arrest: Disruption of the normal cell cycle progression, often leading to arrest in specific phases, is another mechanism by which these compounds can exert their anticancer effects.

Antimicrobial Activity

The quinoline core is present in several established antimicrobial agents. Research continues to explore novel quinoline derivatives for their efficacy against a range of pathogens.

-

Antibacterial Activity: Halogenated quinolines and their derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[6]

-

Antifungal Activity: Certain quinoline analogs have also demonstrated potential as antifungal agents.

Quantitative Data on Biological Activity

While specific quantitative data for 2,6-dichloro-4-methylquinoline is scarce, the following tables summarize the biological activities of structurally related quinoline derivatives to provide a comparative context.

Table 1: Cytotoxicity of Quinoline Analogs in Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 11 | NCI-H226 (Non-small cell lung cancer) | 0.94 | [7] |

| 11 | MDA-MB-231/ATCC (Breast cancer) | 0.04 | [7] |

| 11 | SF-295 (CNS cancer) | <0.01 | [7] |

| 15a | Mean GI50 across 60 cell lines | 3.02 | [7] |

| 15b | Mean GI50 across 60 cell lines | 3.89 | [7] |

| Compound 4 | MDA-MB-468 (Breast cancer) | 11.01 | [8] |

| Compound 5 | MDA-MB-468 (Breast cancer) | 8.73 | [8] |

| Compound 10 | MDA-MB-468 (Breast cancer) | 7.35 | [8] |

| 2a | U937 (Histiocytic lymphoma) | 0.7 | [3] |

| 2a | HL60 (Acute promyelocytic leukemia) | 0.2 | [3] |

| 4c | U937 (Histiocytic lymphoma) | 1.2 | [3] |

| 4c | HL60 (Acute promyelocytic leukemia) | 0.3 | [3] |

Table 2: Antimicrobial Activity of Quinoline Analogs

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 6c | MRSA | 0.75 | [9] |

| 6c | VRE | 0.75 | [9] |

| 6l | MRSA | 1.50 | [9] |

| 6o | MRSA | 2.50 | [9] |

| 2S | Multiple strains | 3.12 | |

| Compound 7 | S. aureus ATCC25923 | 0.031 | |

| Compound 7 | MRSA ATCC43300 | 0.063 |

Signaling Pathways and Mechanisms of Action

The biological effects of quinoline derivatives are mediated through their interaction with various cellular signaling pathways.

Kinase Inhibition and Downstream Signaling

A primary mechanism of action for many anticancer quinoline derivatives is the inhibition of protein kinases. This can disrupt major signaling cascades involved in cell proliferation, survival, and angiogenesis.

Caption: Simplified kinase inhibition signaling pathway.

Induction of Apoptosis

Quinoline derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Overview of apoptosis induction pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinoline derivatives.

General Synthesis of a 2-Substituted Quinoline Derivative

Materials:

-

2-Chloro-quinoline precursor

-

Desired nucleophile (e.g., amine, thiol)

-

Solvent (e.g., Dimethylformamide - DMF)

-

Base (e.g., Potassium carbonate - K2CO3)

-

Phase-transfer catalyst (e.g., TEBAC) (optional)

Procedure:

-

To a stirred solution of the 2-chloro-quinoline (1 equivalent) and the desired nucleophile (1-1.2 equivalents) in DMF, add the base (e.g., K2CO3, 1.1 equivalents) and optionally a phase-transfer catalyst at room temperature.

-

Heat the reaction mixture to an appropriate temperature (e.g., 70-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Test compounds (quinoline derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well plates

Procedure:

-

Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Test compounds (quinoline derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Standardized bacterial inoculum

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Add a standardized bacterial inoculum to each well.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in a solution following a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Test compounds (quinoline derivatives)

-

Kinase assay buffer

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

Procedure:

-

In a multi-well plate, add the kinase, substrate, and various concentrations of the inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the luminescent reagent according to the kit manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

2,6-Dichloro-4-methylquinoline and its analogs represent a versatile scaffold with significant potential in drug discovery, particularly in the areas of oncology and infectious diseases. While further research is needed to fully elucidate the biological activity profile of the parent compound, the data from structurally related derivatives provide a strong rationale for its continued investigation. The synthetic methodologies and experimental protocols outlined in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize novel quinoline-based therapeutic agents. The exploration of their mechanisms of action, particularly their effects on key cellular signaling pathways, will be crucial in advancing these promising compounds towards clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 2,6-Dichloro-4-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichloro-4-methylquinoline, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such data. A workflow for the spectroscopic analysis of synthesized organic compounds is also presented.

Spectroscopic Data Summary

While a complete, publicly available dataset for 2,6-Dichloro-4-methylquinoline is not readily found in a single source, the following tables summarize the expected and observed spectral characteristics based on the analysis of structurally similar compounds and general principles of spectroscopy.

Table 1: 1H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | d | 1H | H5 |

| ~ 7.6 - 7.8 | d | 1H | H7 |

| ~ 7.5 - 7.7 | s | 1H | H3 |

| ~ 7.4 - 7.6 | dd | 1H | H8 |

| ~ 2.6 - 2.8 | s | 3H | -CH3 |

Note: Predicted values are based on the analysis of similar chloro- and methyl-substituted quinoline scaffolds. Actual experimental values may vary.

Table 2: 13C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 - 162 | C2 (C-Cl) |

| ~ 148 - 150 | C4 (C-CH3) |

| ~ 146 - 148 | C8a |

| ~ 135 - 137 | C6 (C-Cl) |

| ~ 130 - 132 | C8 |

| ~ 128 - 130 | C5 |

| ~ 125 - 127 | C4a |

| ~ 123 - 125 | C7 |

| ~ 121 - 123 | C3 |

| ~ 18 - 20 | -CH3 |

Note: Predicted values are based on the analysis of similar chloro- and methyl-substituted quinoline scaffolds. Actual experimental values may vary.

Table 3: IR Spectral Data (Characteristic Absorptions)

| Wavenumber (cm-1) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 3000 | Medium | Aliphatic C-H stretch (-CH3) |

| 1600 - 1620 | Medium to Strong | C=N stretch (quinoline ring) |

| 1500 - 1580 | Strong | C=C stretch (aromatic ring) |

| 1000 - 1200 | Strong | C-Cl stretch |

| 800 - 900 | Strong | C-H out-of-plane bending |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 211/213/215 | ~100 / ~65 / ~10 | [M]+• (Molecular ion with isotopic pattern for two Cl atoms) |

| 196/198/200 | Variable | [M-CH3]+ |

| 176/178 | Variable | [M-Cl]+ |

| 140 | Variable | [M-2Cl-H]+ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of 2,6-Dichloro-4-methylquinoline. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for 1H NMR and 100 MHz for 13C NMR.

-

Sample Preparation: Approximately 5-10 mg of the synthesized 2,6-Dichloro-4-methylquinoline is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

1H NMR Acquisition: The 1H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 12 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s. A total of 16 scans are typically averaged.

-

13C NMR Acquisition: The 13C NMR spectrum is recorded with proton decoupling. A spectral width of 220 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.2 s are used. Typically, 1024 scans are averaged to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data is processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for 1H and 13C).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific) equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid 2,6-Dichloro-4-methylquinoline is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm-1. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, typically a Gas Chromatography-Mass Spectrometry (GC-MS) system (e.g., Agilent, Shimadzu) with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of 2,6-Dichloro-4-methylquinoline in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is prepared.

-

GC-MS Analysis: The sample solution is injected into the GC, where the compound is separated from any impurities. The GC is interfaced with the mass spectrometer. The mass spectrum is recorded in the m/z range of 50-500.

-

Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern is also examined to provide additional structural information. The characteristic isotopic pattern for a dichloro-substituted compound is a key diagnostic feature.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like 2,6-Dichloro-4-methylquinoline.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

The Solubility of 2,6-Dichloro-4-methylquinoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,6-dichloro-4-methylquinoline in organic solvents, a critical parameter for its application in research and drug development. A comprehensive review of available literature indicates a lack of specific quantitative solubility data for this compound. Consequently, this document provides a framework for understanding and determining its solubility. It includes a generalized experimental protocol for solubility determination, illustrative solubility data for structurally analogous quinoline derivatives, and a visual representation of the experimental workflow. This guide is intended to be a valuable resource for scientists working with 2,6-dichloro-4-methylquinoline and related compounds, enabling them to establish its solubility profile for various applications, from synthesis to biological screening.

Introduction

Quinolines are a class of heterocyclic aromatic compounds that form the structural backbone of many synthetic compounds with diverse biological activities, making them significant in medicinal chemistry. The specific compound, 2,6-dichloro-4-methylquinoline, is a halogenated derivative whose utility in synthetic chemistry and potential biological activity is of interest to researchers. The solubility of a compound is a fundamental physicochemical property that significantly influences its bioavailability, formulation, and efficacy in chemical and biological assays.[1] A thorough understanding of the solubility of 2,6-dichloro-4-methylquinoline in various organic solvents is therefore crucial for its effective use in research and development.[1]

While quinoline derivatives, in general, tend to be soluble in organic solvents, the specific solubility of 2,6-dichloro-4-methylquinoline is influenced by its distinct substitution pattern.[2][3] The presence of two chlorine atoms and a methyl group on the quinoline core will modulate its interaction with different solvents. This guide provides the necessary protocols and comparative data to facilitate the determination of its precise solubility characteristics.

Quantitative Solubility Data for Analogous Quinoline Derivatives

Specific, experimentally determined quantitative solubility data for 2,6-dichloro-4-methylquinoline is not extensively reported in the scientific literature. However, the solubility of structurally similar quinoline derivatives can provide valuable insights into its likely behavior in common organic solvents. The following table summarizes available quantitative solubility data for other chlorinated and methylated quinoline derivatives.

| Compound | Solvent | Temperature (°C) | Solubility |

| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL |

| 4,7-Dichloroquinoline | Chloroform | Not Specified | 50 mg/mL |

| 4,7-Dichloroquinoline | Ethanol | 26.65 | 0.0113 (mole fraction) |

| 4,7-Dichloroquinoline | Ethanol | 30.05 | 0.0145 (mole fraction) |

| 4,7-Dichloroquinoline | Ethanol | 34.95 | 0.0224 (mole fraction) |

| 4,7-Dichloroquinoline | Ethanol | 40.15 | 0.0364 (mole fraction) |

| 4,7-Dichloroquinoline | Ethanol | 44.95 | 0.0564 (mole fraction) |

| 4,7-Dichloroquinoline | Ethanol | 50.05 | 0.0886 (mole fraction) |

| 4,7-Dichloroquinoline | Ethanol | 55.15 | 0.1353 (mole fraction) |

| 4,7-Dichloroquinoline | Ethanol | 60.25 | 0.2083 (mole fraction) |

| 4-Methylquinoline | Ethanol, Ether, Acetone | Not Specified | Soluble |

| 4-Methylquinoline | Water | Not Specified | Slightly soluble |

Table compiled from data in[2][4].

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like 2,6-dichloro-4-methylquinoline in an organic solvent.[2] This method, often referred to as the shake-flask method, is widely accepted for its accuracy and reliability.[1]

Materials and Equipment

-

2,6-Dichloro-4-methylquinoline (solid)

-

Selected organic solvents (e.g., ethanol, methanol, DMSO, chloroform, acetone)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Quantification instrument (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Saturated Solution:

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[2]

-

-

Separation of Undissolved Solid:

-

Quantification of Solute Concentration:

-

The concentration of 2,6-dichloro-4-methylquinoline in the filtered saturated solution can be determined using a suitable analytical technique.

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in the solvent of interest to determine the wavelength of maximum absorbance (λmax).[1]

-

Create a calibration curve by preparing a series of standard solutions of known concentrations and measuring their absorbance at λmax.[1]

-

Dilute the saturated solution to bring its absorbance within the linear range of the calibration curve and measure its absorbance.[1]

-

Calculate the concentration of the saturated solution based on the calibration curve.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop an HPLC method with a suitable column (e.g., C18) and mobile phase to achieve good separation and peak shape for the compound.[5]

-

Prepare a calibration curve by injecting standard solutions of known concentrations and plotting the peak area versus concentration.

-

Inject a known volume of the filtered saturated solution and determine its concentration from the calibration curve.

-

-

Gravimetric Analysis:

-

Pipette a precise volume of the filtered saturated solution into a pre-weighed evaporating dish.[1]

-

Carefully evaporate the solvent.[1]

-

The difference in weight of the dish before and after evaporation gives the mass of the dissolved solid.[1]

-

Calculate the solubility in units such as g/L or mg/mL.[1]

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 2,6-dichloro-4-methylquinoline.

Caption: Experimental workflow for solubility determination.

Conclusion

References

The Untapped Potential of 2,6-Dichloro-4-methylquinoline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its versatile structure has been successfully modified to develop a wide array of therapeutic agents with activities spanning from anticancer and antimalarial to antibacterial and anti-inflammatory.[3][4] Within this diverse family, halogenated quinolines, particularly those bearing chloro-substituents, have garnered significant attention for their potential to enhance biological efficacy. This technical guide focuses on the potential applications of a specific, yet underexplored, derivative: 2,6-dichloro-4-methylquinoline.

While direct and extensive biological data for 2,6-dichloro-4-methylquinoline is sparse in publicly available literature, this guide will extrapolate its potential based on the well-documented activities of structurally related dichloro- and methyl-substituted quinoline analogs. By examining the synthesis, established biological activities of similar compounds, and relevant signaling pathways, we aim to provide a comprehensive resource to stimulate and guide future research into this promising molecule.

Synthesis of 2,6-Dichloro-4-methylquinoline

The synthesis of 2,6-dichloro-4-methylquinoline can be approached through several established methods for quinoline ring formation, followed by chlorination, or by utilizing appropriately substituted precursors. One common strategy involves the cyclization of a substituted aniline with a β-ketoester or a similar carbonyl compound, followed by chlorination of the resulting quinolinone.

A plausible synthetic route starts from 4'-chloro-2'-methylacetoacetanilide, which can undergo cyclization to form the corresponding 6-chloro-4-methyl-quinolin-2-one. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) can then yield the target compound, 2,6-dichloro-4-methylquinoline.

General Synthetic Workflow:

References

The Quinoline Core: A Historical and Synthetic Guide to a Privileged Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and drug discovery. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its true potential was unlocked through the development of synthetic methodologies that allowed for the creation of a vast array of substituted derivatives.[1] These derivatives have proven to be a "privileged scaffold," forming the core of drugs with a wide spectrum of therapeutic applications, including antimalarial, antibacterial, anticancer, and anti-inflammatory activities.[1][2] This technical guide provides a comprehensive overview of the discovery and history of substituted quinolines, detailing the seminal synthetic reactions that enabled their exploration, quantitative data on their efficacy, and the experimental protocols for their creation.

Foundational Syntheses of the Quinoline Ring

The late 19th century saw a flurry of activity in synthetic organic chemistry, leading to the development of several named reactions that remain fundamental to quinoline synthesis. These methods provided the chemical tools necessary to build the quinoline core from simple acyclic precursors, paving the way for systematic structure-activity relationship (SAR) studies.

The Skraup Synthesis (1880)

The first and perhaps most famous method for quinoline synthesis was developed by the Czech chemist Zdenko Hans Skraup.[3] The reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and a mild oxidizing agent, such as nitrobenzene or arsenic pentoxide.[4] The reaction is notoriously exothermic but provides a direct route to the parent quinoline and its derivatives.[3][4]

The mechanism begins with the acid-catalyzed dehydration of glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. This is followed by a Michael-type conjugate addition of the aniline. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to form a dihydroquinoline, which is finally oxidized to the quinoline product.[4]

// Relationships Glycerol -> Acrolein [label="-2 H₂O", headport="w", tailport="e", color="#5F6368"]; H2SO4 -> Glycerol [style=invis]; Aniline -> Michael_Adduct [label="Michael Addition", headport="w", tailport="e", color="#5F6368"]; Acrolein -> Michael_Adduct [style=invis]; Michael_Adduct -> Dihydroquinoline [label="Cyclization &\nDehydration", headport="w", tailport="e", color="#5F6368"]; Dihydroquinoline -> Quinoline [label="Oxidation", headport="w", tailport="e", color="#5F6368"]; Oxidant -> Dihydroquinoline [style=invis];

// Invisible edges for alignment H2SO4 -> Acrolein [style=invis]; Oxidant -> Quinoline [style=invis]; }

Caption: Workflow for the Skraup Synthesis of Quinoline.

The Doebner-von Miller Reaction (1881)

A significant modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[5] This variation allows for the synthesis of a wider range of substituted quinolines, particularly those with substituents on the pyridine ring.[6] The reaction is acid-catalyzed and, like the Skraup synthesis, can suffer from side reactions like polymerization of the carbonyl compound, leading to tar formation.[6][7]

The Friedländer Synthesis (1882)

Developed by Paul Friedländer, this synthesis offers a more convergent and often milder route to polysubstituted quinolines.[8] It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., another ketone or ester).[9][10] The Friedländer synthesis is highly versatile and avoids the harsh, oxidizing conditions of the Skraup reaction, generally providing higher yields and cleaner products.[11]

Caption: Logical workflow of the Friedländer Synthesis.

Other Foundational Syntheses

Several other classical methods were developed during this period, each offering unique advantages for accessing specific substitution patterns:

-

Combes Synthesis (1888): The acid-catalyzed condensation of an aniline with a 1,3-diketone to form 2,4-disubstituted quinolines.

-

Conrad-Limpach-Knorr Synthesis (1887): This reaction between anilines and β-ketoesters can yield either 4-hydroxyquinolines (Conrad-Limpach product) under kinetic control at lower temperatures or 2-hydroxyquinolines (Knorr product) under thermodynamic control at higher temperatures.

-

Pfitzinger Reaction: This method uses isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.

Data Presentation: Yields of Classical Syntheses

The efficiency of these foundational reactions is highly dependent on the nature of the substituents on the starting materials. The following tables summarize representative yields.

Table 1: Representative Yields of the Skraup Synthesis

| Aniline Derivative | Oxidizing Agent | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Aniline | Nitrobenzene | Quinoline | 84-91 | [4] |

| p-Hydroxyaniline | As₂O₅ / Air | 6-Hydroxyquinoline | 66-77 | [12] |

| p-Methoxyaniline | Nitrobenzene | 6-Methoxyquinoline | 62 | [12] |

| p-Chloroaniline | As₂O₅ | 6-Chloroquinoline | 51 | [12] |

| m-Toluidine | Nitrobenzene | 7-Methylquinoline | 73-77 | [4] |

| o-Nitroaniline | Glycerol (acts as reductant) | 8-Nitroquinoline | 48 |[12] |

Table 2: Representative Yields of the Doebner-von Miller Synthesis

| Aniline Derivative | α,β-Unsaturated Carbonyl | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Aniline | Crotonaldehyde | 2-Methylquinoline (Quinaldine) | 42-76 | [13] |

| Aniline | Cinnamaldehyde | 2-Phenylquinoline | 89 | |

| p-Toluidine | Cinnamaldehyde | 6-Methyl-2-phenylquinoline | 85 | |

| p-Anisidine | Cinnamaldehyde | 6-Methoxy-2-phenylquinoline | 81 |

| p-Chloroaniline | Crotonaldehyde | 6-Chloro-2-methylquinoline | 72 | |

Table 3: Representative Yields of the Friedländer Synthesis

| 2-Aminoaryl Ketone/Aldehyde | Active Methylene Compound | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 2-Aminobenzaldehyde | Acetone | 2-Methylquinoline | ~70 | [8] |

| 2-Aminobenzaldehyde | Acetaldehyde | Quinoline | High | [1] |

| 2-Aminoacetophenone | Acetaldehyde | 2-Methylquinoline | High | [1] |

| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | Ethyl 2-methyl-4-phenyl-7-chloroquinoline-3-carboxylate | 95 | [10] |

| 2-Amino-5-nitrobenzophenone | Cyclohexanone | 9-Nitro-1,2,3,4-tetrahydroacridine | 91 |[10] |

Experimental Protocols

The following protocols are representative of the classical syntheses and are adapted from established procedures.

Protocol 1: Skraup Synthesis of Quinoline

This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941).[4]

-

Reaction Setup: In a 2-L round-bottom flask fitted with a reflux condenser and a mechanical stirrer, cautiously mix aniline (93 g, 1.0 mole), glycerol (240 g, 2.6 moles), nitrobenzene (61.5 g, 0.5 mole), and ferrous sulfate heptahydrate (10 g).

-

Acid Addition: Slowly, and with efficient cooling in an ice bath, add concentrated sulfuric acid (100 mL) in small portions to the stirred mixture.

-

Heating: In a fume hood, gently heat the mixture. The reaction is highly exothermic and will soon begin to boil vigorously without external heating. If the reaction becomes too violent, external cooling may be necessary. Once the initial vigorous reaction subsides, heat the mixture at reflux for 3-4 hours.

-

Work-up: Allow the mixture to cool to room temperature and dilute with water. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until it is strongly alkaline.

-

Isolation and Purification: Perform a steam distillation to isolate the crude quinoline from the reaction mixture. Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C. The expected yield is 84-91%.[4]

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

This protocol is adapted from established procedures designed to minimize tar formation.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine freshly distilled aniline (1.0 eq) and 6 M hydrochloric acid.

-

Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add an aqueous solution of acetaldehyde (2.5 eq) to the stirred aniline hydrochloride solution. The acetaldehyde undergoes an in-situ aldol condensation to form crotonaldehyde. This slow addition at low temperature helps to control the exothermic reaction and minimize polymerization.

-

Cyclization: After the addition is complete, add a Lewis acid catalyst such as anhydrous zinc chloride to the reaction mixture. Heat the reaction to reflux for 4-6 hours, monitoring the progress by TLC.

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

-

Isolation and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 3: Friedländer Synthesis of 2-Methylquinoline

This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p. 56 (1955).

-

Reaction Setup: In a 250-mL Erlenmeyer flask, dissolve 2-aminobenzaldehyde (12.1 g, 0.1 mole) in acetone (58 g, 1.0 mole).

-

Catalysis: Add 10 mL of a 10% aqueous sodium hydroxide solution and swirl the mixture to ensure homogeneity.

-

Reaction: Allow the mixture to stand at room temperature for 12 hours. During this time, the product will crystallize out of the solution.

-

Isolation and Purification: Collect the crystals by filtration and wash them with a small amount of cold 50% aqueous acetone to remove unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from ethanol to obtain pure 2-methylquinoline.

Historical Development of Substituted Quinolines as Therapeutic Agents

The ability to synthesize a wide variety of substituted quinolines spurred investigations into their biological activities, leading to the discovery of several landmark drugs.

Antimalarial Agents: The First Triumph

The story of quinoline in medicine begins with quinine , an alkaloid isolated from the bark of the Cinchona tree in 1820.[14] For centuries, Cinchona bark was the only effective treatment for malaria.[15] The complex structure of quinine inspired chemists to synthesize simpler, quinoline-based analogues.